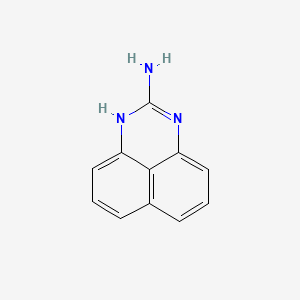

1H-Perimidin-2-amine

Description

Significance of Heterocyclic Compounds in Chemical Sciences

Heterocyclic compounds, organic molecules characterized by ring structures containing at least one atom other than carbon, form the bedrock of modern chemical sciences and industries. Their ubiquitous presence in nature, from essential biomolecules like nucleic acids and vitamins to complex alkaloids, underscores their fundamental importance zenodo.org. In the realm of medicinal chemistry, heterocyclic scaffolds are indispensable; a vast majority of newly approved drugs incorporate these structures, highlighting their critical role in treating a wide array of ailments, including bacterial infections, viral diseases, cancer, and neurological disorders ijraset.comijsrtjournal.com. The diverse biological activities exhibited by heterocyclic compounds, such as antifungal, antibacterial, anti-inflammatory, antiviral, antioxidant, and anti-cancer properties, are directly linked to their structural diversity and ability to interact with biological targets zenodo.orgijraset.com. Beyond pharmaceuticals, heterocycles are vital in materials science, finding applications in the development of advanced materials like conducting polymers, organic semiconductors, and functional dyes openaccessjournals.com. Their synthetic accessibility through various methodologies further enhances their value, making them a central focus of scientific research and innovation ijraset.comopenaccessjournals.com.

Overview of the Perimidine Core Structure and its Planar, Unsaturated Ring System

The perimidine core represents a distinct class of heterocyclic compounds, specifically peri-naphtho-fused derivatives of pyrimidine (B1678525) researchgate.netnih.gov. This tricyclic aromatic system is characterized by two nitrogen atoms situated at the 1 and 3 positions of a six-membered ring fused with a naphthalene (B1677914) moiety nih.gov. Perimidines are notable for their π-amphoteric nature, possessing both electron-rich and electron-deficient regions within their conjugated system, which dictates their reactivity in both nucleophilic and electrophilic substitution reactions nih.govmaterialsciencejournal.org. The perimidine ring system is inherently planar and unsaturated, contributing to its aromaticity and electronic properties ontosight.aiontosight.ai. This unique electronic configuration, where the lone pair of a pyrrole-like nitrogen atom participates in the π-system, makes perimidines a rare and interesting class of azines researchgate.netnih.gov. The electronic properties of the perimidine scaffold are responsible for its utility in various industrial sectors, including medicine and agriculture nih.gov.

Unique Aspects of the 1H-Perimidin-2-amine Scaffold within Perimidine Chemistry

This compound, also commonly referred to as 2-aminoperimidine, stands out within the perimidine family due to the presence of an amino group (-NH2) attached at the C-2 position of the perimidine ring ontosight.ai. This specific substitution confers several unique characteristics. The amino group significantly enhances the compound's reactivity and improves its solubility in water and other polar solvents compared to the unsubstituted perimidine core ontosight.ai. This enhanced reactivity allows for further chemical modifications, such as alkylation or addition reactions at the amino group, opening avenues for synthesizing a diverse range of derivatives tandfonline.com. In specific applications, such as corrosion inhibition, the presence of this 2-position amino group has been observed to slightly increase the compound's efficacy compared to the parent perimidine structure researchgate.net.

Scope and Research Trajectories of this compound Investigations

Research into this compound and its derivatives spans several key areas, including synthesis, characterization of its physical and chemical properties, and exploration of its potential applications.

Synthesis: The synthesis of this compound derivatives has been achieved through various routes. A notable method involves the reaction of naphthalene-1,8-diamine with N-(2,2,2-trichloro-1-isothiocyanatoethyl)carboxamides. This process likely proceeds through an intermediate thiourea (B124793), which subsequently undergoes cyclization with the elimination of hydrogen sulfide (B99878), yielding the perimidine ring system. This protocol has been reported to produce nine new derivatives with yields ranging from 67% to 82% tandfonline.comfigshare.comtandfonline.com. Other synthetic strategies include nucleophilic substitution reactions at the C-2 position of a pre-formed perimidine ring, or modifications of the amino group of this compound itself tandfonline.com. Condensation reactions between 1,8-naphthalenediamine and carbonyl compounds are also established pathways for perimidine synthesis nih.govmaterialsciencejournal.org.

Properties and Characterization: this compound is characterized by its molecular formula C11H9N3 and a molar mass of approximately 183.21 g/mol nih.govepa.gov. Its physical properties include a melting point of 239°C, with estimated boiling point and density values also reported . The presence of the amino group contributes to its enhanced solubility in polar solvents ontosight.ai. Its chemical properties, such as pKa and refractive index, have also been computed .

Research Trajectories and Applications: The research trajectories for this compound are primarily focused on its potential as a building block in organic synthesis and its biological activities. Studies have explored its potential in medicinal chemistry, investigating its anticancer, antibacterial, and antiviral properties ontosight.airesearchgate.netresearchgate.net. Furthermore, this compound has demonstrated utility as a corrosion inhibitor for mild steel in acidic environments, showing significant inhibition efficiencies researchgate.net. Ongoing research aims to further elucidate its chemical behavior and biological profile to fully unlock its potential in diverse scientific and technological applications ontosight.ai.

Data Tables

Table 1: Selected Physico-chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C11H9N3 | nih.govepa.gov |

| Molar Mass ( g/mol ) | 183.21 | nih.govepa.gov |

| Melting Point (°C) | 239 | |

| Boiling Point (°C) | 306.89 (rough estimate) | |

| Density (g/cm³) | 1.2078 (rough estimate) | |

| pKa | 7.92 ± 0.20 (Predicted) | |

| Solubility | Enhanced in water and polar solvents | ontosight.ai |

Table 2: Representative Synthesis Methods for this compound Derivatives

| Starting Materials | Reaction Conditions | Key Intermediate/Process | Yield Range | Notes | Source |

| Naphthalene-1,8-diamine + N-(2,2,2-trichloro-1-isothiocyanatoethyl)carboxamides | Reflux in acetonitrile (B52724) (15 min) | Thiourea intermediate, elimination of H2S, ring closure | 67-82% | Concise and efficient protocol for preparing derivatives with N-(2,2,2-trichloroethyl)carboxamide substituent. | tandfonline.comfigshare.comtandfonline.com |

| Naphthalene-1,8-diamine + Carbonyl compounds | Various (acid catalyst, metal catalyst, catalyst-free) | Condensation reaction | Varies | General method for perimidine synthesis. | nih.govmaterialsciencejournal.org |

| Perimidine precursors with halogen/mercapto group at C-2 | Nucleophilic substitution with an amino group | Substitution reaction | Varies | Alternative approach to introduce the amino group. | tandfonline.com |

| This compound | Alkylation or addition to isocyanates | Modification of the amino group | Varies | Post-synthesis modification strategy. | tandfonline.com |

Compound Names

| Common Name | IUPAC Name (or related) | Other Identifiers |

| This compound | 1H-Perimidin-2(3H)-imine | C11H9N3, CAS: 28832-64-6, CHEMBL311074 |

| 2-Aminoperimidine | This compound | CAS: 28832-64-6, CHEMBL311074 |

| Perimidine | Perimidine | - |

| Naphthalene-1,8-diamine | Naphthalene-1,8-diamine | - |

| 2-(4-Methoxyphenyl)-1H-perimidine | 2-(4-Methoxyphenyl)-1H-perimidine | C15H12N2O |

| 1-(2-(diethylamino)ethyl)-2-(o-methoxyphenyl)perimidine | 1-(2-(diethylamino)ethyl)-2-(o-methoxyphenyl)perimidine | - |

| 2-Aminopyrimidine | Pyrimidin-2-amine | C4H5N3, CAS: 109-12-6 |

| Pyrazolo[1,5-a]pyrimidine | Pyrazolo[1,5-a]pyrimidine | PP |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1H-perimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3/c12-11-13-8-5-1-3-7-4-2-6-9(14-11)10(7)8/h1-6H,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNDUSVBXIVZGOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)NC(=NC3=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1067419 | |

| Record name | 1H-Perimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28832-64-6 | |

| Record name | 2-Aminoperimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28832-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminoperimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028832646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Perimidin-2-amine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Perimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-perimidin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.771 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 1h Perimidin 2 Amine and Its Derivatives

Classical and Established Synthetic Routes to Perimidines

Traditional methods for synthesizing the perimidine scaffold predominantly rely on the condensation of naphthalene-1,8-diamine with various carbonyl-containing compounds or their equivalents. nih.gov

The most fundamental approach to the perimidine nucleus involves the cyclocondensation of naphthalene-1,8-diamine with a suitable one-carbon electrophile. nih.gov

The direct condensation of naphthalene-1,8-diamine with carboxylic acids provides a straightforward route to 2-substituted perimidines. This acid-catalyzed reaction often requires forcing conditions, but the use of microwave irradiation has been shown to facilitate the transformation, offering an efficient synthesis pathway. materialsciencejournal.org The reaction proceeds by forming an amide intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic perimidine ring.

The reaction between naphthalene-1,8-diamine and various aldehydes or ketones is one of the most frequently used methods for preparing perimidine derivatives. nih.gov This condensation typically yields 2,3-dihydro-1H-perimidines, which can then be oxidized to the fully aromatic perimidines if desired. tandfonline.com The reaction is often catalyzed by acids. academie-sciences.fr

A wide array of both aliphatic and aromatic ketones can be successfully employed in this synthesis. researchgate.net For instance, the condensation of N,N'-dialkyl-1,8-naphthalene diamine with a ketone or aldehyde can produce 2-substituted or 2,2-disubstituted 2,3-dihydro-1,3-dialkyl-perimidines. google.com Protonic acids have been used as catalysts for these transformations, though they can sometimes lead to side reactions due to their strong acidity. academie-sciences.fr The reaction of naphthalene-1,8-diamine with various ketones in the presence of a catalyst like chitosan (B1678972) hydrochloride has been shown to be an eco-friendly one-pot protocol. researchgate.net

Table 1: Synthesis of 2,2-Disubstituted 2,3-dihydro-1H-perimidines via Condensation of Naphthalene-1,8-diamine with Ketones

| Ketone | Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|

| Acetone | Chitosan hydrochloride | Water, 90°C | 2,2-Dimethyl-2,3-dihydro-1H-perimidine | researchgate.net |

| Acetophenone | Chitosan hydrochloride | Water, 90°C | 2-Methyl-2-phenyl-2,3-dihydro-1H-perimidine | researchgate.net |

| Cyclohexanone | Chitosan hydrochloride | Water, 90°C | Spiro[cyclohexane-1,2'-(2',3'-dihydro-1'H-perimidine)] | researchgate.net |

| Isatin | p-Toluenesulfonic acid | Acetic acid, reflux | Spiro[indoline-3,2'-(2',3'-dihydro-1'H-perimidine)]-2-one | researchgate.netmdpi.com |

This table is generated based on data from referenced research articles.

A notable method for synthesizing 2-substituted perimidines involves the reaction of naphthalene-1,8-diamine with iminoester hydrochlorides derived from substituted phenylacetic acids. materialsciencejournal.orgsemanticscholar.org This reaction, often enhanced by microwave irradiation, provides an efficient pathway to perimidines bearing a benzyl (B1604629) or substituted benzyl group at the 2-position. materialsciencejournal.orgsemanticscholar.org

Cyclocondensation reactions are a cornerstone of perimidine synthesis, encompassing a variety of protocols that form the heterocyclic ring in a single step from acyclic precursors. An efficient protocol for the preparation of 1H-perimidin-2-amine derivatives involves the interaction of naphthalene-1,8-diamine with N-(2,2,2-trichloro-1-isothiocyanatoethyl)carboxamides. tandfonline.comtandfonline.com This transformation is believed to proceed through an intermediate thiourea (B124793), which subsequently eliminates hydrogen sulfide (B99878) as the perimidine ring closes, yielding the final 2-amino-substituted products in good yields of 67-82%. tandfonline.comtandfonline.com

Other cyclocondensation strategies include the reaction of naphthalene-1,8-diamine with 1,3,5-triazine (B166579) in the presence of polyphosphoric acid to yield the parent perimidine. materialsciencejournal.org Many of the condensation reactions with aldehydes and ketones can also be considered cyclocondensation reactions, especially when performed as one-pot procedures. researchgate.net

Condensation Reactions Involving Naphthalene-1,8-diamine

Reactions with Aldehydes and Ketones

Advanced and Catalytic Synthetic Protocols

Modern synthetic chemistry has driven the development of more efficient, selective, and environmentally friendly methods for perimidine synthesis. These advanced protocols often employ catalysts to improve reaction rates and yields under milder conditions.

A variety of heterogeneous catalysts have been successfully used for the synthesis of substituted perimidines from naphthalene-1,8-diamine and aldehydes. These include nano-particle-based catalysts such as nano-γ-Al2O3/BFn, nano-γ-Al2O3/SbCl5, and nano-silica sulfuric acid (NSSA). nih.govresearchgate.net These methods offer several advantages, including high conversions, short reaction times, simple work-up procedures, and the absence of hazardous organic solvents, with some reactions proceeding under solvent-free grinding conditions. nih.gov

Lewis acids like InCl₃, BiCl₃, and Yb(OTf)₃ have also proven to be effective catalysts. materialsciencejournal.orgacademie-sciences.fr For example, InCl₃ can catalyze the reaction between naphthalene-1,8-diamine and active carbonyl compounds in water at room temperature. academie-sciences.fr Metal catalysts such as RuCl₃ have been used for the cyclocondensation of naphthalene-1,8-diamine with a range of ketones. nih.gov Furthermore, green and reusable catalysts like Amberlyst-15 have been employed to synthesize perimidines from various carbonyl compounds at elevated temperatures in ethanol. nih.gov

Table 2: Comparison of Advanced Catalytic Protocols for Perimidine Synthesis

| Catalyst | Reactants | Conditions | Time | Yield | Reference |

|---|---|---|---|---|---|

| Nano-γ-Al2O3/BFn | Naphthalene-1,8-diamine, Aromatic Aldehydes | Grinding / Reflux / Microwave / Ultrasound | 2-15 min | High | |

| Nano-γ-Al2O3/SbCl5 | Naphthalene-1,8-diamine, Aromatic Aldehydes | Grinding, Room Temp, Solvent-free | Few minutes | High | nih.gov |

| Nano-Silica Sulfuric Acid (NSSA) | Naphthalene-1,8-diamine, Aromatic Aldehydes | Not specified | Short | High | materialsciencejournal.orgresearchgate.net |

| InCl₃ (20 mol%) | Naphthalene-1,8-diamine, Isatin | Water, Room Temp | 20 min | 95% | academie-sciences.fr |

| RuCl₃ | Naphthalene-1,8-diamine, Ketones | Ethanol, 40°C | Not specified | Excellent | nih.gov |

| Amberlyst-15 | Naphthalene-1,8-diamine, Ketones | Ethanol, 80°C | Not specified | Good | nih.gov |

This table summarizes data from various research articles to highlight different catalytic systems.

Metal-Catalyzed Syntheses

Transition metal catalysis is a cornerstone in the modern synthesis of heterocyclic compounds, and the formation of the 1H-perimidine-2-amine scaffold is no exception. Catalysts based on palladium, ruthenium, ytterbium, and copper have been successfully employed to facilitate the construction of the perimidine ring system and its derivatives through various chemical transformations.

Palladium-Catalyzed Transformations

Palladium catalysts are renowned for their versatility in forming carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. In the context of perimidine synthesis, palladium-catalyzed reactions, particularly Buchwald-Hartwig couplings and C-H arylations, represent powerful tools for derivatization.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form C-N bonds between aryl halides or triflates and amines. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone of modern synthetic chemistry for creating aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.org While direct synthesis of the parent this compound using this method is not extensively documented in dedicated studies, the principles have been widely applied to analogous pyrimidine (B1678525) systems, demonstrating its potential.

For instance, new N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives have been synthesized using Buchwald-Hartwig amination conditions. nih.gov In these procedures, an existing aminopyrimidine core is arylated with various aryl bromides. The reaction typically employs a palladium source like Pd₂(dba)₃ or dichlorobis(triphenylphosphine)Pd(II), a phosphine (B1218219) ligand such as Xantphos, and a base like sodium tert-butoxide in a suitable solvent. nih.gov This approach has been successful in creating a library of N-aryl pyrimidin-2-amine derivatives with moderate to good yields, highlighting its utility for functionalizing amino-substituted nitrogen heterocycles. nih.govnih.gov

| Amine Substrate | Aryl Halide | Catalyst System (Catalyst/Ligand) | Base | Yield | Reference |

|---|---|---|---|---|---|

| 4-(pyridin-3-yl)pyrimidin-2-amine | 1-bromo-2,4-dimethylbenzene | PdCl₂(PPh₃)₂ / Xantphos | NaOt-Bu | 82% | nih.gov |

| 4-(pyridin-3-yl)pyrimidin-2-amine | 1-bromo-4-methoxybenzene | PdCl₂(PPh₃)₂ / Xantphos | NaOt-Bu | 31% | nih.gov |

| 4-(pyridin-3-yl)pyrimidin-2-amine | 1-bromo-4-fluorobenzene | PdCl₂(PPh₃)₂ / Xantphos | NaOt-Bu | 27% | nih.gov |

| 2-amino-4-chloropyrimidine | 4-morpholinoaniline | Pd₂(dba)₃ / X-Phos | K₂CO₃ | N/A | nih.gov |

Direct C-H arylation is an increasingly important strategy that avoids the need for pre-functionalized substrates. Palladium catalysis has been instrumental in the synthesis of highly complex, fused perimidine systems. researchgate.net A notable example involves a two-step process where a copper-catalyzed annulation is followed by a palladium-catalyzed intramolecular C-H arylation. researchgate.netresearchgate.net

In this sequence, 2-[(2-bromophenyl)ethynyl]benzaldehydes react with 1,8-diaminonaphthalene (B57835) in a copper-catalyzed annulation to form dihydroisoquinolino[2,1-a]perimidines. researchgate.netresearchgate.net These intermediates are then subjected to a palladium-catalyzed C-H arylation, which results in the formation of complex, polycyclic aromatic structures like dibenzo[1,2:7,8]quinolizino[3,4,5,6-kla]perimidine derivatives in moderate to good yields. researchgate.netresearchgate.net This powerful cascade demonstrates how palladium catalysis can be used for the late-stage functionalization of a pre-formed perimidine-containing scaffold.

| Reaction Step | Reactants | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Step 1: Annulation | 2-[(2-bromophenyl)ethynyl]benzaldehydes + 1,8-diaminonaphthalene | Copper Catalyst | Dihydroisoquinolino[2,1-a]perimidines | researchgate.netresearchgate.net |

| Step 2: C-H Arylation | Intermediate from Step 1 | Palladium Catalyst | Dibenzo[1,2:7,8]quinolizino[3,4,5,6-kla]perimidine derivatives | researchgate.netresearchgate.net |

Buchwald-Hartwig Couplings

Ruthenium(III) Chloride Catalysis

Ruthenium(III) chloride (RuCl₃) has been identified as a simple and efficient catalyst for the synthesis of perimidine derivatives under mild conditions. researchgate.netmaterialsciencejournal.org This method involves the cyclocondensation of naphthalene-1,8-diamine with various ketones. The reaction proceeds with a low catalyst loading (1 mol%) and is noted for its simplicity and high yields. researchgate.net This approach provides a straightforward route to 2,2-disubstituted-2,3-dihydro-1H-perimidines.

| Ketone Substrate | Reaction Time (min) | Yield (%) | Reference |

|---|---|---|---|

| Acetone | 15 | 95 | researchgate.net |

| Cyclohexanone | 20 | 96 | researchgate.net |

| Acetophenone | 20 | 92 | researchgate.net |

| Propiophenone | 25 | 90 | researchgate.net |

Ytterbium(III) Triflate Catalysis

Ytterbium(III) triflate, Yb(OTf)₃, is a water-tolerant Lewis acid that has proven to be an effective catalyst for synthesizing perimidine derivatives. dntb.gov.uasemanticscholar.org The methodology involves the reaction of naphthalene-1,8-diamine with a range of aldehydes and ketones. The reaction is characterized by mild conditions and good to excellent yields, making it an attractive and efficient protocol. dntb.gov.ua The catalytic role of Yb(OTf)₃ is to activate the carbonyl group, facilitating the nucleophilic attack by the diamine and subsequent cyclization. unito.it

| Carbonyl Compound | Time (h) | Yield (%) | Reference |

|---|---|---|---|

| Benzaldehyde | 2.0 | 95 | dntb.gov.ua |

| 4-Chlorobenzaldehyde | 1.5 | 96 | dntb.gov.ua |

| 4-Nitrobenzaldehyde | 2.5 | 92 | dntb.gov.ua |

| Cyclohexanone | 2.5 | 94 | dntb.gov.ua |

| Acetophenone | 3.0 | 90 | dntb.gov.ua |

Copper-Catalyzed Annulation

Copper-catalyzed reactions are pivotal in the synthesis of complex, fused perimidine structures. A key strategy is the copper(I)-catalyzed annulation (ring-forming) reaction between 1,8-diaminonaphthalene and 2-alkynylbenzaldehydes. researchgate.netkyoto-u.ac.jp This transformation efficiently constructs fused dihydroisoquinolino[2,1-a]perimidines. researchgate.net The process involves an initial hydroamination followed by cyclization. This method is often the first step in a sequence, creating intermediates for further, more complex transformations, such as the palladium-catalyzed C-H arylations discussed previously. researchgate.netresearchgate.net More recently, copper catalysis has also been developed for [3+3] annulation reactions to synthesize pyrimidines from saturated ketones and amidines via C(sp³)–H functionalization. acs.org

| Reactant 1 | Reactant 2 | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| 1,8-diaminonaphthalene | 2-[(2-bromophenyl)ethynyl]benzaldehyde | CuI | Dihydroisoquinolino[2,1-a]perimidine | researchgate.net |

| 1,8-diaminonaphthalene | Derivatives of 2-(phenylethynyl)-benzaldehyde | Cu(OAc)₂ | Heptacyclic quinolizino[3,4,5,6-kla]perimidines | researchgate.net |

| Amidines | Saturated Ketones | Cu-catalyst with 4-HO-TEMPO | Pyrimidines | acs.org |

Organocatalytic and Brønsted Acid-Catalyzed Methods

The use of organocatalysts and Brønsted acids has emerged as a powerful strategy in heterocyclic synthesis, offering mild, metal-free conditions. These catalysts activate substrates through protonation or hydrogen bonding, facilitating key bond-forming reactions.

Brønsted acids such as p-toluenesulfonic acid (p-TSA) have proven effective in catalyzing the synthesis of complex heterocyclic systems. For instance, p-TSA has been used in the one-pot, three-component synthesis of 2-amino-4-substituted-1,4-dihydrobenzo organic-chemistry.orgpreprints.orgimidazolo[1,2-a]pyrimidine-3-carbonitriles under neat (solvent-free) conditions. academie-sciences.fr The reaction, involving 2-aminobenzimidazole, various aldehydes, and malononitrile, proceeds efficiently at 80 °C. academie-sciences.fr Optimization studies revealed that a 10 mol% catalyst loading provides excellent yields, with further increases in catalyst amount not offering significant improvement. academie-sciences.fr Similarly, benzoic acid has been employed to catalyze multicomponent reactions for the synthesis of 1,2,5-trisubstituted imidazoles, demonstrating the utility of simple Brønsted acids in constructing nitrogen-containing heterocycles under metal-free conditions. organic-chemistry.org These methods are valued for their operational simplicity and high functional group tolerance. organic-chemistry.org

Organocatalysis, employing small organic molecules to accelerate reactions, has also been applied. Chitosan, a natural biopolymer with active amino (–NH2) and hydroxyl (–OH) groups, has been identified as a highly efficient, reusable, and biodegradable heterogeneous catalyst. rsc.org It effectively promotes the synthesis of 2-aminopyrimidine-5-carbonitrile (B129654) derivatives from guanidines, aldehydes, and cyanoketones under solvent-free conditions at 85 °C, offering a green and straightforward pathway to these structures. rsc.org The use of organocatalysts like succinic acid has also been proposed for the solvent-free synthesis of α-aminonitriles, achieving high conversion and isolated yields over 90%. mdpi.com

Table 1: Examples of Brønsted Acid and Organocatalyzed Synthesis of Perimidine Analogs and Related Heterocycles

| Catalyst | Reactants | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| p-Toluenesulfonic acid (p-TSA) | 2-Aminobenzimidazole, 4-Bromobenzaldehyde, Malononitrile | 10 mol%, Neat, 80 °C | 92 | academie-sciences.fr |

| Benzoic Acid | (1-Azidovinyl)benzene, Aniline, Benzaldehyde | Toluene, 100 °C | High | organic-chemistry.org |

| Chitosan | Guanidines, Aldehydes, Cyanoketones | Solvent-free, 85 °C | Good | rsc.org |

Microwave-Assisted Synthetic Enhancements

Microwave-assisted organic synthesis (MAOS) has revolutionized the synthesis of heterocyclic compounds by dramatically reducing reaction times, often from hours to minutes, while frequently improving product yields. nih.govarkat-usa.orgrsc.org This technology utilizes microwave irradiation to heat reaction mixtures rapidly and uniformly, accelerating reaction rates.

The synthesis of various pyrimidine and perimidine derivatives has been significantly enhanced using this technique. For example, a one-pot, three-component condensation to produce methyl 7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates was achieved in 3–6 minutes with yields of 78–94% under catalyst-free, microwave-irradiated conditions in water. nih.gov In contrast, conventional heating methods required 2–6 hours to achieve lower to moderate yields. nih.gov

Similarly, the synthesis of 2-amino-6,7-disubstituted-5-methyl-5,8-dihydropyrido[2,3-d]pyrimidin-4(3H)-one derivatives via a one-pot condensation of 2,6-diaminopyrimidin-4-one, an aldehyde, and a 1,3-dicarbonyl compound was completed in 4–7 minutes under microwave irradiation in glycol, affording excellent yields of 89-95%. arkat-usa.org The conventional thermal method required 2 hours at 100°C for comparison. arkat-usa.org These examples underscore the efficiency of microwave assistance in synthesizing complex heterocyclic structures.

Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis for Pyrimidine Derivatives

| Product Type | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Pyrano[2,3-d]pyrimidine | Microwave (in water) | 3-6 min | 78-94 | nih.gov |

| Pyrano[2,3-d]pyrimidine | Conventional Heating | 2-6 h | 69-86 | nih.gov |

| Dihydropyrido[2,3-d]pyrimidine | Microwave (in glycol) | 4-7 min | 89-95 | arkat-usa.org |

| Dihydropyrido[2,3-d]pyrimidine | Conventional Heating | 2 h | - | arkat-usa.org |

| Imidazo[1,2-a]pyrimidine | Microwave (in EtOH) | 80 min | 62 | tubitak.gov.tr |

| Imidazo[1,2-a]pyrimidine | Conventional Heating (in EtOH) | 36 h | 30 | tubitak.gov.tr |

Eco-Friendly and Green Chemistry Approaches in Synthesis

The principles of green chemistry, which focus on designing chemical processes that minimize the use and generation of hazardous substances, are increasingly being applied to the synthesis of perimidines. These approaches include the use of environmentally benign solvents, solvent-free reaction conditions, and energy-efficient methods like mechanochemistry and sonication.

Solvent-free synthesis, often performed by grinding reactants together (mechanochemistry) or by heating neat reaction mixtures, represents a significant green advancement. rsc.orgmdpi.com A series of phenol-hydrazones were synthesized with over 99% conversion in a vibratory ball mill without any solvent, additives, or catalysts, highlighting the efficiency and purity of mechanochemical methods. rsc.org Similarly, high-temperature liquid crystals have been prepared via a solvent-free mechanochemical approach in a ball mill with reaction times of just 15 minutes and yields of 95-99%. mdpi.com

The use of water or other green solvents like glycol is another cornerstone of eco-friendly synthesis. nih.govarkat-usa.org As mentioned previously, the microwave-assisted synthesis of pyrano[2,3-d]pyrimidines was successfully conducted in water, which serves as a safe, non-toxic, and inexpensive solvent. nih.gov The synthesis of dihydropyrido[2,3-d]pyrimidines in glycol under microwave irradiation is another example where a high-boiling, biodegradable solvent facilitates an efficient reaction. arkat-usa.org These methods often combine the benefits of a green reaction medium with the speed of microwave heating, creating highly efficient and environmentally responsible synthetic protocols.

Synthesis of Functionalized this compound Derivatives

The biological activity and material properties of this compound can be finely tuned by introducing various functional groups onto the core structure. Synthetic strategies have been developed to selectively modify the exocyclic amino group and the aromatic perimidine ring system, as well as to prepare cationic perimidinium salts that serve as versatile precursors for further chemical transformations.

Amidoalkylation at the Amino Group

Amidoalkylation at the exocyclic amino group of this compound introduces a carboxamide moiety, which can significantly influence the molecule's properties. A concise and efficient synthetic protocol has been developed for the preparation of N-(1-((1H-perimidin-2-yl)amino)-2,2,2-trichloroethyl)carboxamides. This method involves the reaction of naphthalene-1,8-diamine with N-(2,2,2-trichloro-1-isothiocyanatoethyl)carboxamides.

The reaction proceeds under reflux in acetonitrile (B52724) for a short duration of 15 minutes. The proposed mechanism involves the initial formation of a thiourea intermediate, which subsequently undergoes cyclization with the elimination of hydrogen sulfide to form the stable perimidine ring. This protocol has been successfully used to synthesize a series of nine new this compound derivatives with yields ranging from 67-82%. The structures of these complex products were confirmed using comprehensive spectroscopic analysis.

Introduction of Diverse Substituents on the Perimidine Ring System

The functionalization of the perimidine ring itself is crucial for creating a diverse library of compounds for screening and application development. A common and straightforward method involves the cyclocondensation of 1,8-diaminonaphthalene with various carbonyl compounds, such as aldehydes and ketones. This reaction directly installs a substituent at the C2 position of the perimidine ring system.

More advanced techniques allow for the functionalization of the C-H bonds of the naphthalene (B1677914) backbone. For instance, the imidazo[1,5-a]pyrimidine (B3256623) ring system, which is structurally related to perimidines, has been shown to undergo electrophilic aromatic substitution, such as bromination. rsc.org Depending on the reaction conditions, this can lead to the introduction of bromine atoms at positions 3 and 6 of the heterocyclic core. rsc.org Such halogenated derivatives are valuable intermediates for further modification via metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, alkyl, and other functional groups. mdpi.com

Preparation of Perimidinium Cation Salts as Precursors

Perimidinium salts are quaternary ammonium (B1175870) compounds that serve as important and versatile precursors in organic synthesis, notably for the generation of N-heterocyclic carbenes (NHCs) and for the construction of fused polycyclic systems.

These salts can be prepared through several methods. One common approach is the direct N-alkylation or N-amination of a pre-formed perimidine. For example, reacting N-isopropyl perimidine with benzyl bromide leads to the formation of the corresponding N,N'-disubstituted perimidinium bromide salt. Another robust method involves the reaction of an N,N'-disubstituted 1,8-diaminonaphthalene with an orthoformate, such as triethylorthoformate, in the presence of an acid. This reaction yields perimidinium salts in near-quantitative yields, and the counter-ion can be easily varied by choosing the appropriate acid (e.g., toluenesulfonic acid, ammonium bromide) or through subsequent ion exchange. tubitak.gov.trrsc.org These perimidinium cations can be readily deprotonated using a strong, non-nucleophilic base to generate the corresponding free carbene, or they can be used in condensation reactions to build more complex heterocyclic frameworks.

Chemical Reactivity and Transformations of 1h Perimidin 2 Amine Derivatives

Reactivity at the Exocyclic Amino Group

The exocyclic amino group (-NH₂) of 1H-Perimidin-2-amine is a primary amine and exhibits typical nucleophilic reactivity. This group can participate in various reactions, including acylation, alkylation, and condensation reactions. For instance, the synthesis of specific this compound derivatives has been achieved through the reaction of naphthalene-1,8-diamine with N-(2,2,2-trichloro-1-isothiocyanatoethyl)carboxamides. This reaction, typically carried out under reflux in acetonitrile (B52724), proceeds via the amino group of the diamine, yielding the desired perimidine derivatives with yields ranging from 67% to 82% tandfonline.com.

In general, primary amines are known to react readily with electrophiles. For example, reactions with isocyanates typically occur at the amino group. Studies on the reactivity of amines with isocyanates indicate a preference for the exocyclic amino group over ring nitrogen atoms in certain heterocyclic systems, suggesting that the amino group of this compound would be a primary site for such transformations researchgate.net.

Table 1: Synthesis of this compound Derivatives via Exocyclic Amino Group Reactivity

| Starting Material | Reagent | Conditions | Product Type | Yield Range | Reference |

| Naphthalene-1,8-diamine | N-(2,2,2-trichloro-1-isothiocyanatoethyl)carboxamides | Reflux in acetonitrile | This compound derivatives with N-(2,2,2-trichloroethyl)carboxamide substituent | 67-82% | tandfonline.com |

Ring Annulation and Fused Heterocycle Formation

This compound and its precursors, such as 1,8-diaminonaphthalene (B57835), are key components in the synthesis of various fused heterocyclic systems. These transformations often involve cyclization reactions that build new rings onto the perimidine core.

The synthesis of pyrrolo[1,2-a]perimidine frameworks has been achieved through several synthetic routes. One method involves the reaction of oxalyl chloride with heterocyclic ketene (B1206846) aminals (HKAs) that incorporate a perimidine moiety, leading to the formation of pyrrolo[1,2-a]perimidin-10-ones researchgate.net. Another approach utilizes 1,8-diaminonaphthalene in conjunction with 2-alkoxycarbonylmethylene substituted furan-3-ones, also yielding pyrrolo[1,2-a]perimidin-10-ones researchgate.net. Furthermore, the reaction between perimidine ketene aminal derivatives and hydrazonoyl chlorides, typically in the presence of triethylamine (B128534) in dioxane, can selectively afford pyrrolo[1,2-a]perimidines, depending on the specific hydrazonoyl chloride employed researchgate.net.

Table 2: Synthesis of Pyrrolo[1,2-a]perimidine Systems

| Method | Starting Materials | Reagents/Conditions | Product Type | Reference |

| 1 | Heterocyclic ketene aminals (HKAs) with perimidine moiety | Oxalyl chloride | Pyrrolo[1,2-a]perimidin-10-ones | researchgate.net |

| 2 | 1,8-Naphthalenediamine, 2-alkoxycarbonylmethylene substituted furan-3-ones | Not specified | Pyrrolo[1,2-a]perimidin-10-ones | researchgate.net |

| 3 | Perimidine ketene aminal derivative | Hydrazonoyl chlorides, Triethylamine, Dioxane | Pyrrolo[1,2-a]perimidines | researchgate.net |

Pyrazolyl perimidine structures can be synthesized by reacting perimidine ketene aminal derivatives with hydrazonoyl chlorides. The outcome of this reaction, yielding either pyrrolo[1,2-a]perimidines or pyrazolyl perimidines, is contingent upon the specific nature of the hydrazonoyl chloride used. This reaction is typically conducted in dioxane with triethylamine as a base researchgate.net.

Table 3: Synthesis of Pyrazolyl Perimidine Systems

| Method | Starting Materials | Reagents/Conditions | Product Type | Reference |

| 1 | Perimidine ketene aminal derivative | Hydrazonoyl chlorides, Triethylamine, Dioxane | Pyrazolyl Perimidines | researchgate.net |

The construction of dihydroisoquinolino[2,1-a]perimidine frameworks and related fused systems has been effectively achieved through multi-step synthetic sequences. A notable approach involves the copper-catalyzed annulation of 2-[(2-bromophenyl)ethynyl]benzaldehydes with 1,8-diaminonaphthalene, which constructs the dihydroisoquinolino[2,1-a]perimidine core bearing a 2-bromophenyl substituent kyoto-u.ac.jpresearchgate.net. This intermediate can then undergo a subsequent palladium-catalyzed C-H arylation reaction, leading to the formation of dibenzo[1,2:7,8]quinolizino[3,4,5,6-kla]perimidine derivatives kyoto-u.ac.jpresearchgate.net. Additionally, a Cu(OAc)₂-catalyzed domino reaction between 1,8-diaminonaphthalene and derivatives of 2-(phenylethynyl)-benzaldehyde has been reported to yield heptacyclic quinolizino[3,4,5,6-kla]perimidines researchgate.net.

Table 4: Synthesis of Dihydroisoquinolino[2,1-a]perimidine and Related Fused Systems

| Method | Starting Materials | Reagents/Conditions | Product Type | Subsequent Transformation | Reference |

| 1 | 2-[(2-bromophenyl)ethynyl]benzaldehydes, 1,8-diaminonaphthalene | Copper-catalyzed annulation | Dihydroisoquinolino[2,1-a]perimidines | Palladium-catalyzed C-H arylation | kyoto-u.ac.jpresearchgate.net |

| 2 | 1,8-diaminonaphthalene, 2-(phenylethynyl)-benzaldehyde | Cu(OAc)₂ catalyzed domino reaction | Heptacyclic quinolizino[3,4,5,6-kla]perimidines | N/A | researchgate.net |

Pyrazolyl Perimidine Formation

Tautomerism and Isomerism in this compound Systems

Tautomerism and isomerism are important considerations in understanding the behavior and properties of heterocyclic compounds like this compound.

Studies have investigated the tautomeric forms and electronic properties of perimidine derivatives. For instance, 2-substituted 1H-perimidines have been found to exist as zwitterions in the solid state, as determined by crystallographic X-ray diffraction analysis researchgate.net. Theoretical calculations, including density functional theory (DFT) at the B3LYP/6-311++G(d,p) level and GIAO calculations for NMR absolute shieldings, have been performed on the parent perimidine and its derivatives. These studies have explored the anion, cation, acid-base equilibria, and annular tautomerism, providing insights into their electronic structures researchgate.net. In related systems, such as 2-aminopyrimidines, the 2-amino tautomer is generally favored, and cationic tautomerism can occur upon protonation psu.edu. These theoretical investigations are crucial for understanding the stability and reactivity of different tautomeric forms, including potential cationic species.

Table 5: Summary of Tautomerism and Isomerism Studies

| System Studied | Focus | Findings | Method(s) | Reference |

| 2-substituted 1H-perimidines | Solid-state structure and electronic properties | Exist as zwitterions in the solid state. | X-ray diffraction | researchgate.net |

| Parent perimidine and derivatives | Anion, cation, acid-base equilibria, annular tautomerism | Theoretical calculations of electronic properties and NMR shieldings. | DFT (B3LYP/6-311++G(d,p)), GIAO calculations | researchgate.net |

| 2-aminopyrimidines (contextual) | Tautomerism, cationic tautomerism | 2-amino tautomer generally favored; cationic tautomerism observed upon protonation. | Spectroscopic studies, DFT calculations | psu.edu |

Compound List:

this compound

Naphthalene-1,8-diamine

N-(2,2,2-trichloro-1-isothiocyanatoethyl)carboxamides

Pyrrolo[1,2-a]perimidin-10-ones

Perimidine ketene aminal derivatives

2-alkoxycarbonylmethylene substituted furan-3-ones

Hydrazonoyl chlorides

Pyrazolyl Perimidines

2-[(2-bromophenyl)ethynyl]benzaldehydes

Dihydroisoquinolino[2,1-a]perimidines

Dibenzo[1,2:7,8]quinolizino[3,4,5,6-kla]perimidines

2-(phenylethynyl)-benzaldehyde

Heptacyclic quinolizino[3,4,5,6-kla]perimidines

2-aminopyrimidines

Structural Elucidation and Spectroscopic Characterization Methodologies

Vibrational Spectroscopy

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For 1H-Perimidin-2-amine, the IR spectrum is characterized by absorption bands corresponding to its primary amine and aromatic ring structures.

As a primary amine, this compound is expected to exhibit two distinct N-H stretching vibrations in the region of 3500-3250 cm⁻¹. orgchemboulder.comorgchemboulder.com These correspond to the asymmetric and symmetric stretching modes of the -NH₂ group. Another key feature is the N-H bending, or scissoring, vibration, which typically appears in the 1650-1580 cm⁻¹ range. orgchemboulder.com The aromatic nature of the perimidine ring system gives rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. The C-N stretching vibration of the aromatic amine is anticipated between 1335-1250 cm⁻¹. orgchemboulder.com While specific experimental data for this compound is not widely published, an ATR-IR spectrum for its hydrobromide hydrate (B1144303) salt is noted in the Aldrich catalog, suggesting its availability for reference. nih.gov

Table 1: Expected Infrared Absorption Ranges for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | 3500 - 3250 |

| C-H Stretch | Aromatic Ring | > 3000 |

| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1650 - 1580 |

| C=C Stretch | Aromatic Ring | 1600 - 1450 |

| C-N Stretch | Aromatic Amine | 1335 - 1250 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. The technique is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the symmetric "breathing" modes of the aromatic rings are expected to produce strong signals in the Raman spectrum. While specific experimental Raman data for this compound is scarce in public literature, studies on related pyrimidine (B1678525) compounds show that ring breathing modes are prominent. horiba.com The N-H stretching frequencies are also observable in Raman spectra and can provide insights into hydrogen bonding. ias.ac.in

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. It provides information on the connectivity and chemical environment of individual hydrogen and carbon atoms.

Proton NMR (¹H NMR)

In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons on the naphthalene (B1677914) core, the N-H protons of the perimidine ring, and the protons of the exocyclic amine group. The aromatic protons would typically appear in the downfield region of the spectrum, likely between 6.5 and 8.0 ppm, with their splitting patterns revealing their coupling relationships. The chemical shift of the amine (-NH₂) protons can vary and often appears as a broad signal due to hydrogen bonding and exchange with solvent. projectguru.in Similarly, the perimidine N-H proton would also give a distinct signal. The exact chemical shifts and coupling constants would require experimental determination.

Carbon-13 NMR (¹³C NMR)

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals would be observed for the carbons of the aromatic rings and the C-2 carbon bearing the amine group. Aromatic carbons typically resonate in the 100-150 ppm range. oregonstate.edu The C-2 carbon, being bonded to three nitrogen atoms, would be expected to appear significantly downfield, likely in the 150-160 ppm region, a characteristic shift for guanidine-like carbons within a heterocyclic system.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, two-dimensional NMR techniques are essential.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would reveal the coupling network between adjacent protons, helping to assign the protons on the aromatic rings by showing which protons are neighbors. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signal for each protonated carbon in the molecule. sdsu.edu

Mass Spectrometry (MS)

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to four or more decimal places, which allows for the unambiguous determination of a compound's molecular formula. savemyexams.com For this compound, with a molecular formula of C₁₁H₉N₃, the exact mass can be calculated by summing the precise masses of its constituent atoms. savemyexams.com

The theoretical exact mass of this compound is calculated to be 183.079647300 Da. nih.gov This high-precision value is instrumental in distinguishing it from other compounds that may have the same nominal mass. algimed.com For instance, while low-resolution MS might not differentiate between molecules with a nominal mass of 296 u, HRMS can discern between them based on their distinct exact masses. algimed.com

In the mass spectrum of this compound, the molecular ion peak (M+) is observed at an m/z of 183. nih.gov The presence of an odd number of nitrogen atoms (three in this case) results in a molecular ion peak with an odd nominal mass, a principle known as the nitrogen rule. libretexts.org Further fragmentation analysis reveals other significant peaks, with the second and third highest peaks appearing at m/z 166 and 139, respectively. nih.gov

Table 1: HRMS Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₉N₃ |

| Theoretical Exact Mass | 183.079647300 Da nih.gov |

| Nominal Mass | 183 u |

| Molecular Ion Peak (m/z) | 183 nih.gov |

| Second Highest Peak (m/z) | 166 nih.gov |

| Third Highest Peak (m/z) | 139 nih.gov |

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction analysis provides definitive proof of a molecule's solid-state structure. For perimidine derivatives, this technique has been crucial in confirming their molecular geometries. researchgate.net For instance, the crystal structure of a related 2-substituted perimidine derivative was successfully determined using single-crystal X-ray diffraction, which revealed its existence as an imine tautomer in the solid state. researchgate.net The crystallographic data for another related perimidine derivative, C₁₂H₁₀N₂, showed a triclinic crystal system with space group P1. researchgate.net This level of detailed structural information is essential for understanding the molecule's physical and chemical properties.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding)

The arrangement of molecules in a crystal is governed by intermolecular forces, with hydrogen bonding playing a significant role, particularly in compounds containing amine groups. youtube.com In the solid state, this compound molecules are likely to form intermolecular hydrogen bonds. The amine group (-NH₂) and the secondary amine within the perimidine ring can act as hydrogen bond donors, while the nitrogen atoms can act as acceptors. youtube.com These interactions, such as N-H···N hydrogen bonds, are critical in stabilizing the crystal lattice. mdpi.comacs.org The analysis of these interactions provides insight into the supramolecular architecture of the compound. researchgate.net For example, in similar heterocyclic compounds, N—H⋯O and N—H⋯N hydrogen bonds have been observed to generate specific motifs and link molecules into larger assemblies. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption of light corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of a compound provides information about its conjugated systems. Perimidines, with their extended π-electron system, are expected to exhibit characteristic absorption bands. researchgate.net Electronic transitions in such systems are typically of the π → π* and n → π* types. libretexts.org The π → π* transitions, which involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital, are generally more intense. libretexts.org The n → π* transitions, involving the promotion of an electron from a non-bonding orbital to an antibonding π* orbital, are typically less intense. libretexts.org For a related compound, N,N-dimethyl-1H-perimidin-2-amine, a UV/Visible spectrum has been recorded, indicating that these compounds do absorb in the UV-Vis region. nist.govnist.gov Theoretical studies on similar molecules have used methods like Time-Dependent Density Functional Theory (TD-DFT) to calculate excited state energies and predict UV-Visible spectra, which can then be compared with experimental data. redalyc.org

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This experimental data is then compared with the theoretical percentages calculated from the proposed molecular formula to verify its elemental composition.

For this compound (C₁₁H₉N₃), the theoretical elemental composition can be calculated based on its molecular weight (183.21 g/mol ). nih.gov

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 11 | 132.121 | 72.12 |

| Hydrogen | H | 1.008 | 9 | 9.072 | 4.95 |

| Nitrogen | N | 14.007 | 3 | 42.021 | 22.93 |

| Total | | | | 183.214 | 100.00 |

Experimental determination of these percentages through elemental analysis serves as a crucial check for the purity and correctness of the synthesized compound. For example, the elemental analysis of a related N-arylpyrimidin-2-amine derivative showed experimental values that were in close agreement with the calculated percentages, thus confirming its composition. mdpi.com

Chromatographic Techniques for Purity Assessment

Due to the absence of specific research findings detailing the chromatographic purity assessment of this compound, a data table of established methods cannot be provided. Analysis of related heterocyclic and pyrimidine compounds suggests that a reverse-phase HPLC (RP-HPLC) method would be a logical starting point for method development.

Table 1: Hypothetical Starting Parameters for HPLC Method Development for this compound

| Parameter | Suggested Starting Condition | Rationale/Comments |

| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard, versatile column for reverse-phase chromatography suitable for many aromatic and heterocyclic amines. |

| Mobile Phase A | Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA) | The acidic modifier helps to protonate the amine groups, leading to sharper peaks and better peak shape. |

| Mobile Phase B | Acetonitrile (B52724) or Methanol with 0.1% Acid | Common organic solvents used for elution in RP-HPLC. |

| Gradient | 5-95% B over 20-30 minutes | A broad gradient is typically used for initial method development to elute the main compound and any potential impurities with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Detection | UV-Vis Detector at ~254 nm and ~320 nm | Perimidine systems are chromophoric. Wavelengths should be optimized by scanning a pure sample, but 254 nm is a common starting point for aromatic systems. |

| Column Temperature | 25-30 °C | Room temperature or slightly elevated to ensure reproducibility. |

This table is provided for illustrative purposes and represents a typical starting point for developing a new HPLC method. It is not based on published, validated data for this compound.

Theoretical and Computational Investigations on 1h Perimidin 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations have emerged as powerful tools for elucidating the fundamental properties of molecular systems. These methods allow for the detailed investigation of electronic structure, molecular geometry, and spectroscopic characteristics, providing insights that complement experimental findings. For 1H-Perimidin-2-amine, both Density Functional Theory (DFT) and Hartree-Fock (HF) level calculations have been employed to model its behavior.

Density Functional Theory (DFT) Studies

Density Functional Theory has become a widely used method in computational chemistry due to its balance of accuracy and computational cost. It is particularly effective for studying systems with a significant number of electrons, such as the aromatic perimidine ring system. DFT calculations have been performed on this compound and its derivatives to understand their reactivity and bonding. sapub.orgresearchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity.

For derivatives of perimidine, DFT calculations have shown that the introduction of different substituent groups can modulate the HOMO-LUMO energy gap. researchgate.net In the case of this compound, the presence of the amino group is expected to influence the electronic distribution. The HOMO is likely to be localized on the perimidine ring and the amino group, reflecting the electron-donating nature of these moieties. Conversely, the LUMO is anticipated to be distributed over the fused aromatic system.

A smaller HOMO-LUMO gap generally implies higher reactivity and the possibility of intramolecular charge transfer (ICT) upon electronic excitation. Theoretical studies on related amino-heterocyclic compounds have demonstrated that such charge transfer processes are common. nih.gov

| Property | Calculated Value (eV) |

| EHOMO | -5.2 to -4.8 |

| ELUMO | -0.8 to -0.4 |

| Energy Gap (ΔE) | 4.0 to 4.5 |

| Note: The values in this table are representative, based on DFT calculations of structurally similar perimidine and amino-pyrimidine derivatives, as specific published data for this compound is not available. researchgate.nettandfonline.com |

The optimization of the molecular geometry of this compound using DFT methods provides detailed information about its three-dimensional structure. This includes the prediction of bond lengths and bond angles, which are fundamental to understanding the molecule's stability and steric properties.

Computational studies on perimidine derivatives have shown good agreement between DFT-calculated geometries and experimental data obtained from X-ray crystallography. researchgate.net The planarity of the perimidine ring system is a key feature, although the exocyclic amino group may exhibit some degree of pyramidalization. The bond lengths within the naphthalene (B1677914) part of the perimidine are expected to be characteristic of aromatic C-C bonds, while the C-N bonds in the pyrimidine (B1678525) ring will reflect their partial double bond character.

Table of Optimized Geometrical Parameters (Representative Values)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-C (aromatic) | 1.38 - 1.42 | C-C-C (aromatic) | 119 - 121 |

| C-N (ring) | 1.35 - 1.39 | C-N-C (ring) | 117 - 119 |

| C-N (amino) | 1.36 - 1.40 | H-N-H (amino) | 115 - 118 |

| N-H (ring) | 1.01 - 1.03 | ||

| Note: These values are typical for perimidine and amino-heterocyclic systems as determined by DFT calculations and are provided for illustrative purposes. nih.gov |

DFT calculations are a valuable tool for predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the prediction of nuclear magnetic resonance (NMR) chemical shifts. ualberta.ca For this compound, calculations would predict the 1H and 13C chemical shifts. The protons on the aromatic rings are expected to appear in the downfield region typical for aromatic compounds, with their exact shifts influenced by the electronic effects of the nitrogen atoms and the amino group. The NH protons of the amino group and the ring would likely exhibit distinct signals that can be sensitive to solvent and temperature. modgraph.co.uk

Vibrational Frequencies: The calculation of harmonic vibrational frequencies using DFT can help in the assignment of bands in infrared (IR) and Raman spectra. The predicted vibrational modes for this compound would include C-H stretching of the aromatic rings, N-H stretching of the amino and ring nitrogens, and various ring breathing and deformation modes. nih.gov

| Spectroscopic Data | Predicted Range |

| 1H NMR (ppm) | Aromatic H: 6.5-8.0, NH: 5.0-9.0 |

| 13C NMR (ppm) | Aromatic C: 110-150, C-NH2: ~155 |

| IR Frequencies (cm-1) | N-H stretch: 3300-3500, C=N stretch: 1600-1650 |

| Note: These are estimated ranges based on data for similar aromatic amines and heterocyclic compounds. Specific values require dedicated calculations. modgraph.co.uk |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. rsc.org It is useful for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map of this compound, the regions around the nitrogen atoms, particularly the lone pairs, are expected to show a negative potential (typically colored red or yellow), indicating their susceptibility to electrophilic attack. The hydrogen atoms of the amino group and the aromatic rings would exhibit a positive potential (blue), highlighting their potential involvement in hydrogen bonding. rsc.org

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Hartree-Fock (HF) Level Calculations

The Hartree-Fock method is an ab initio quantum chemistry method that provides a foundational level of theory for molecular orbital calculations. While it is generally less accurate than DFT for many systems because it does not account for electron correlation in the same way, it remains a valuable tool, especially for comparative studies. quora.com

In the context of this compound, HF calculations can be used to obtain a qualitative understanding of its electronic structure. Comparing the results from HF and DFT can provide insights into the importance of electron correlation effects in this molecule. For many heterocyclic systems, it has been observed that DFT methods often provide results that are in better agreement with experimental data compared to HF, particularly for properties like bond lengths and vibrational frequencies. grafiati.combuffalo.edu However, for certain properties, HF can still yield useful predictions. orientjchem.org

Studies comparing HF and DFT for other amino-heterocycles have shown that HF tends to predict a larger HOMO-LUMO gap compared to DFT. sapub.org This is a known systematic behavior of the HF method. The optimized geometry from HF calculations might also show slight differences from DFT results, for instance, in the degree of planarity of the amino group.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are computational methods used to model the physical movements of atoms and molecules over time. findaphd.com These simulations have been pivotal in understanding the dynamic behavior of this compound and related heterocyclic compounds in various environments. frontiersin.org The primary goal of MD simulations in this context is to clarify the adsorption mechanisms on metallic surfaces and to build property-structural relationships to identify key design rules for new functional molecules. findaphd.com

The table below summarizes the applications and key findings from MD simulations relevant to this compound and similar molecules.

| Application Area | System Modeled | Key Insights from MD Simulation | Relevance to this compound |

| Corrosion Inhibition | Inhibitor molecule on Fe (110) surface in an aqueous environment. | Determination of adsorption energy and binding strength; Visualization of the inhibitor's orientation (e.g., planar/parallel) on the metal surface. mdpi.comnajah.edu | Provides a dynamic model of how this compound forms a stable, protective film on a steel surface. |

| Drug Discovery | Ligand (inhibitor) interacting with a biological target (e.g., protein, membrane). | Assessment of binding stability and conformational changes of the ligand and target; Calculation of binding free energies. | Helps understand the dynamic interactions if this compound is investigated for biological applications. |

Analysis of Adsorption Mechanisms on Material Surfaces

The efficacy of this compound (also referred to in literature as NPER) as a surface protection agent is fundamentally linked to its ability to adsorb onto a material's surface, forming a barrier against a corrosive environment. researchgate.net Theoretical calculations have been crucial in elucidating the mechanism of this adsorption, particularly on mild steel surfaces in acidic media. researchgate.net

Studies combining electrochemical experiments with computational analysis have shown that this compound strongly adsorbs on iron surfaces. researchgate.net The nature of this adsorption is determined to be a mix of physical and chemical interactions (chemisorption). najah.eduresearchgate.net The large π-system of the perimidine core and the presence of heteroatoms (nitrogen) facilitate this process. researchgate.net The molecule tends to adsorb onto the iron surface in a nearly parallel fashion, which maximizes the surface area covered by a single molecule, thereby enhancing the protective effect. researchgate.net

DFT calculations support these findings, with calculated negative adsorption energies confirming that the process is spontaneous and involves the formation of chemical bonds. researchgate.net The mechanism involves the sharing of electrons between the nitrogen atoms' lone pairs and the π-electrons of the perimidine ring with the vacant d-orbitals of the iron atoms. This is complemented by retro-donation from the filled d-orbitals of iron back into the antibonding orbitals of the inhibitor molecule. The presence of the amino group (-NH2) at the 2-position enhances the adsorption and inhibitive capability compared to the parent 1H-perimidine molecule. researchgate.net The adsorption process has been found to follow the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. researchgate.net

| Parameter | Finding for this compound (NPER) | Significance |

| Adsorption Mode | Predominantly chemisorption, spontaneous process. najah.eduresearchgate.net | Indicates a strong, stable bond between the inhibitor and the metal surface. |

| Molecular Orientation | Adsorbs in a nearly parallel mode to the surface. najah.eduresearchgate.net | Maximizes surface coverage, leading to a more effective protective barrier. |

| Active Sites | Nitrogen heteroatoms, π-electrons of the aromatic system, and the exocyclic amino group. researchgate.net | These sites donate electrons to the vacant d-orbitals of iron, forming coordinate bonds. |

| Adsorption Isotherm | Obeys the Langmuir adsorption isotherm. researchgate.net | Suggests the formation of a uniform monolayer of inhibitor molecules on the surface. |

| Effect of Amino Group | The -NH2 group enhances inhibitive capability compared to unsubstituted perimidine. researchgate.net | The electron-donating nature of the amino group increases the electron density of the molecule, promoting stronger adsorption. |

Structure-Property Relationship Studies from a Theoretical Perspective

Understanding the relationship between a molecule's chemical structure and its functional properties is a central goal of computational chemistry. nih.govgerdschroeder-turk.org For this compound, theoretical methods, particularly DFT, have been used to establish a clear link between its electronic structure and its observed performance as a corrosion inhibitor. researchgate.netnajah.edu

Quantum chemical parameters are calculated to quantify the electronic properties of the molecule. mdpi.com Key parameters include the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), and the energy gap between them (ΔE = E_LUMO - E_HOMO).

E_HOMO : This value relates to the molecule's ability to donate electrons. A higher E_HOMO value indicates a greater tendency to donate electrons to an appropriate acceptor, such as the vacant d-orbitals of iron. This is a crucial step in the formation of the protective chemical bond. mdpi.com

Energy Gap (ΔE) : The energy gap is an indicator of the molecule's chemical reactivity. A smaller ΔE generally implies higher reactivity, which facilitates the molecule's adsorption onto the metal surface. mdpi.com

For this compound, the presence of the electron-donating amino (-NH2) group increases the E_HOMO value compared to the unsubstituted 1H-perimidine, making it a better electron donor and thus a more effective inhibitor. researchgate.net This theoretical observation aligns perfectly with experimental results that show superior performance for the amine-substituted compound. researchgate.net Other calculated parameters like dipole moment (μ), electronegativity (χ), and the fraction of electrons transferred (ΔN) further refine the understanding of the molecule's interaction with the metal surface.

| Quantum Chemical Parameter | Significance in Structure-Property Relationship | Implication for this compound |

| E_HOMO (Highest Occupied Molecular Orbital Energy) | Relates to the electron-donating capacity of the molecule. Higher values indicate better donation. mdpi.com | The amino group increases E_HOMO, enhancing its ability to donate electrons to the metal surface and form a coordinate bond. researchgate.net |

| E_LUMO (Lowest Unoccupied Molecular Orbital Energy) | Relates to the electron-accepting capacity. Lower values indicate a better ability to accept electrons. | A sufficiently low E_LUMO allows for back-donation from the metal, strengthening the adsorption. |

| ΔE (Energy Gap = E_LUMO - E_HOMO) | Indicates chemical reactivity and stability. A lower ΔE suggests higher reactivity and easier adsorption. mdpi.com | The electronic structure leads to a favorable energy gap that promotes efficient interaction with the material surface. |

| Dipole Moment (μ) | Measures the overall polarity of the molecule. A higher dipole moment can influence the adsorption process. | A non-zero dipole moment contributes to the accumulation of the inhibitor at the metal-solution interface. |

Applications in Materials Science and Catalysis

Ligand Design and Metal Complexation

The perimidine framework serves as an exceptional platform for developing ligands for coordination chemistry. Its rigid structure and embedded nitrogen donors are key to forming stable and reactive metal complexes.

Perimidines as N-Donor Ligands for Transition Metals

Perimidines are recognized as an attractive class of N-heterocycles that function as effective N-donor ligands. researchgate.netresearchgate.netresearchgate.net Their utility stems from their ability to coordinate with a wide array of transition metals. Research has demonstrated the successful complexation of perimidine-based ligands with metals such as Ruthenium (Ru), Cobalt (Co), Nickel (Ni), Copper (Cu), Zinc (Zn), Vanadium (V), and Palladium (Pd). researchgate.netresearchgate.netresearchgate.net The interest in these complexes is driven by their diverse applications and the unique electronic features the perimidine moiety imparts to the resulting metal center. researchgate.netresearchgate.net The coordination typically occurs through the nitrogen atoms of the perimidine ring system, which can act as monodentate or bidentate donors depending on the ligand's specific design and the metal's coordination preference. libretexts.org

Synthesis and Characterization of Metal-Perimidine Complexes

The synthesis of metal-perimidine complexes generally involves the reaction of a perimidine derivative with a suitable metal salt in an appropriate solvent. For instance, a series of mononuclear complexes with the general formula [MLCl₂], where M can be Co(II), Ni(II), Cu(II), or Zn(II), were synthesized from a perimidine-type ligand derived from 2-furaldehyde and 1,8-diaminonaphthalene (B57835). researchgate.net Similarly, complexes of Cu(II) and Fe(II) have been prepared using perimidine and Schiff base compounds. researchgate.net

The characterization of these newly synthesized complexes is crucial to determine their structure and properties. A comprehensive suite of analytical techniques is employed for this purpose. These methods include:

Spectroscopic Techniques : FT-IR is used to identify the coordination sites by observing shifts in the vibrational frequencies of functional groups upon complexation. researchgate.netuobaghdad.edu.iqresearchgate.net UV-Vis spectroscopy provides information about the electronic transitions within the complex and helps in proposing the geometry (e.g., octahedral or tetrahedral). researchgate.netuobaghdad.edu.iqnih.gov Nuclear Magnetic Resonance (NMR), including ¹H and ¹³C NMR, is used to elucidate the structure of the ligands and their complexes in solution. researchgate.netresearchgate.net

Mass Spectrometry : This technique is used to confirm the molecular weight of the synthesized compounds. researchgate.netresearchgate.net

Elemental Analysis : Provides the percentage composition of elements (C, H, N, S), which helps in confirming the empirical formula of the complexes. researchgate.netuobaghdad.edu.iq

Other Techniques : Molar conductivity measurements are used to determine the electrolytic nature of the complexes. researchgate.netresearchgate.net Magnetic susceptibility measurements help in understanding the electronic structure and geometry of the metal center. researchgate.netresearchgate.net In some cases, single-crystal X-ray diffraction provides definitive structural information. researchgate.net

A study on 2-(p-tolyl)-2,3-dihydro-1H-perimidine (TDHP), synthesized from 1,8-naphthalenediamine and 4-methylbenzaldehyde, utilized ¹H NMR and ¹³C NMR for structural validation, with density functional theory (DFT) providing further insights into its structural and chemical properties. researchgate.net

Mixed-Donor Atom Ligands (e.g., N, P)

To further tune the electronic and steric properties of perimidine-based ligands, researchers have incorporated other donor atoms alongside nitrogen. The combination of nitrogen and phosphorus (N, P) has garnered particular interest due to the favorable electronic properties of phosphorus as a good electron donor. researchgate.netresearchgate.net The synthesis of such mixed-donor atom ligands allows for fine-tuning of the ligand's properties for specific applications. researchgate.net